molecular formula C14H14O4 B5489796 3-[(3,4-dimethylphenoxy)methyl]-2-furoic acid

3-[(3,4-dimethylphenoxy)methyl]-2-furoic acid

Cat. No.: B5489796
M. Wt: 246.26 g/mol
InChI Key: JWVMSZBUUVSMRB-UHFFFAOYSA-N
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Description

3-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid is an organic compound with the molecular formula C14H14O4 It is characterized by a furan ring substituted with a carboxylic acid group and a phenoxy methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,4-dimethylphenoxy)methyl]-2-furoic acid typically involves the reaction of 3,4-dimethylphenol with a suitable furan derivative under specific conditions. One common method involves the use of a base such as sodium hydroxide to deprotonate the phenol, followed by the addition of a furan carboxylic acid derivative. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

3-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(3,4-dimethylphenoxy)methyl]-2-furoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would vary based on the specific context of its use, such as enzyme inhibition or receptor binding studies .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(3,4-Dimethylphenoxy)methyl]furan-2-carboxylic acid
  • 3-[(3,4-Dimethylphenoxy)methyl]-2-furoate
  • 3-[(3,4-Dimethylphenoxy)methyl]-2-furoesäure

Uniqueness

3-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid is unique due to its specific substitution pattern on the furan ring and the presence of the phenoxy methyl group. This structural uniqueness can impart distinct chemical and biological properties compared to other similar compounds .

Properties

IUPAC Name

3-[(3,4-dimethylphenoxy)methyl]furan-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O4/c1-9-3-4-12(7-10(9)2)18-8-11-5-6-17-13(11)14(15)16/h3-7H,8H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWVMSZBUUVSMRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC2=C(OC=C2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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